N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is a novel pyridine derivative synthesized and characterized for its potential biological activities, particularly as an antitumor agent. [] It belongs to a class of compounds characterized by a pyridine ring substituted with various heterocyclic moieties, aiming to explore the additive effect of these structures on biological activity. []
N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide (12a in the paper) was synthesized through a multi-step process using 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino} nicotinohydrazide (2) as a key intermediate. []
Step 1: Synthesis of 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino} nicotinohydrazide (2). This compound was synthesized in a series of steps not explicitly described in the paper. []
Step 2: Synthesis of N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide (12a).Compound 2 was reacted with cyclohexylcarbonyl chloride under suitable reaction conditions (not specified in the paper) to yield N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide. [] The paper does not mention the yield or purification method for this step.
While the exact mechanism of action of N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is not elaborated in the paper, its antitumor activity is suggested to be related to the presence of the pyridine ring and the attached p-fluorophenyl urea moiety. [] Further research is required to elucidate the specific molecular targets and pathways affected by this compound.
N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide was investigated for its in vitro antitumor activity against three human cancer cell lines: * Liver cancer (HepG2) * Colon cancer (HT-29) * Breast adenocarcinoma (MCF-7) []
The compound displayed potent antitumor activity, exceeding the potency of the reference drug doxorubicin. [] This finding highlights the potential of N'-(Cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide as a lead compound for developing new anticancer therapeutics.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6